2,4-Bis(methylsulfanyl)pentane

Description

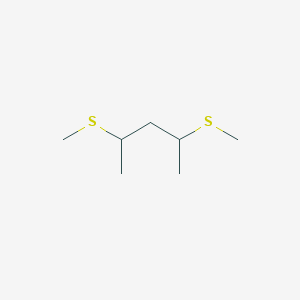

Structure

3D Structure

Properties

CAS No. |

118156-22-2 |

|---|---|

Molecular Formula |

C7H16S2 |

Molecular Weight |

164.3 g/mol |

IUPAC Name |

2,4-bis(methylsulfanyl)pentane |

InChI |

InChI=1S/C7H16S2/c1-6(8-3)5-7(2)9-4/h6-7H,5H2,1-4H3 |

InChI Key |

OGDPXXJXKGCPRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)SC)SC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2,4 Bis Methylsulfanyl Pentane

Elucidation of Established Synthetic Pathways for 2,4-Bis(methylsulfanyl)pentane

The acid-catalyzed condensation of formaldehyde (B43269) with methanethiol (B179389) is a primary industrial method for synthesizing bis(methylsulfanyl)methane (2,4-dithiapentane). wikipedia.org This reaction involves the combination of two equivalents of methanethiol with one equivalent of formaldehyde. wikipedia.org

Reaction: 2 CH₃SH + H₂C=O → CH₃SCH₂SCH₃ + H₂O

This pathway is highly specific to the formation of a dithioacetal from an aldehyde (in this case, formaldehyde) and is not a viable route for the synthesis of this compound, which features a five-carbon pentane (B18724) backbone rather than a single methylene (B1212753) bridge derived from formaldehyde. The synthesis of the pentane derivative would necessitate starting materials that could form the C₅H₁₀ core structure.

Dimethyl sulfoxide (B87167) (DMSO) has been utilized as a precursor for the synthesis of bis(methylsulfanyl)methane. One reported method involves the reaction of DMSO with acetic anhydride (B1165640) at high temperatures, followed by hydrolysis with sulfuric acid to yield the product. researchgate.net Another, more benign approach uses a mixture of DMSO and oxalyl chloride, which, upon treatment with triethylamine (B128534) and water, can also produce bis(methylsulfanyl)methane. researchgate.net These reactions leverage DMSO as a source for the methylsulfanyl (CH₃S-) and methylene (-CH₂-) groups.

Similar to the formaldehyde route, these methods are specific to the synthesis of bis(methylsulfanyl)methane and are not directly applicable to forming this compound due to the absence of a pentane scaffold in the precursors.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. chemistryforsustainability.org MCRs are increasingly used for the synthesis of complex molecules, including various sulfur-containing compounds. chemistryforsustainability.orgnih.gov

Strategies have been developed for the synthesis of functionalized thioethers, such as β-keto thioethers, using MCRs involving thiols, dicarbonyls, and other reagents. rsc.orgrsc.org While no specific MCR has been documented for the direct synthesis of this compound, the general principles of MCRs could be applied. A hypothetical MCR approach could involve a pentane-based precursor, a methylthiolating agent, and other components to construct the target molecule or a derivative in a single pot. However, such a specific application remains to be developed in the literature.

Given the scarcity of published data, preparative procedures for this compound are not well-established. Plausible synthetic routes can be proposed based on fundamental organic chemistry principles:

Nucleophilic Substitution: A common method for thioether synthesis involves the reaction of a thiolate with an alkyl halide. The synthesis of this compound could therefore be envisioned via the reaction of pentane-2,4-dithiol with a methylating agent (e.g., methyl iodide) or, more practically, the reaction of a 2,4-dihalopentane (e.g., 2,4-dibromopentane) with sodium thiomethoxide (NaSMe).

Reductive Thioetherification: Another potential route could involve the reaction of pentane-2,4-dione with methanethiol under reducing conditions to form the corresponding dithioether.

These proposed routes, while chemically sound, have not been specifically reported or optimized for high yield in the context of this compound.

Reaction Mechanisms and Mechanistic Investigations of 2,4 Bis Methylsulfanyl Pentane

Mechanistic Insights into the Formation Pathways of 2,4-Bis(methylsulfanyl)pentane

The synthesis of this compound, a dithioacetal, can be achieved through several key organic reactions. The mechanisms of these pathways, particularly the Pummerer reaction and acid-catalyzed condensations, reveal the intricate electronic and steric factors that govern its formation.

Detailed Examination of Pummerer Reaction Mechanisms

The Pummerer rearrangement is a classic organic reaction that transforms a sulfoxide (B87167) with at least one α-hydrogen into an α-acyloxy thioether. researchgate.net The reaction is typically initiated by an activating agent, most commonly acetic anhydride (B1165640). jst.go.jp The formation of this compound (also known as 2,4-dithiapentane) can be envisioned through a Pummerer-type reaction sequence starting from dimethyl sulfoxide (DMSO).

The mechanism proceeds through several key steps:

Acylation of the Sulfoxide: The reaction begins with the acylation of the sulfoxide oxygen by acetic anhydride. This step converts the oxygen into a good leaving group, forming an acyloxysulfonium salt. jst.go.jp

Nucleophilic Trapping: The thionium (B1214772) ion is then trapped by a nucleophile. In the context of forming this compound, this can involve a complex cascade. One plausible pathway involves the dimerization and rearrangement of intermediates derived from the initial thionium ion. A reported synthesis involves heating DMSO with acetic anhydride, followed by hydrolysis with sulfuric acid, to produce 2,4-dithiapentane. This suggests the formation of an intermediate like methylthiomethyl acetate, which can then react further.

Kinetic isotope effect (kH/kD) studies on similar Pummerer reactions have shown values significantly greater than one, confirming that the deprotonation at the α-carbon is indeed the rate-determining step. oup.comoup.com For the reaction of 4-(p-chlorophenyl)thiane 1-oxides with acetic anhydride, kH/kD values of 2.8 and 3.4 were observed for the cis and trans isomers, respectively. oup.com

Acid-Catalyzed Condensation Mechanisms and Their Nuances

Acid-catalyzed condensation reactions provide an alternative route to thioacetals like this compound. This method typically involves the reaction of a carbonyl compound with a thiol in the presence of an acid catalyst. masterorganicchemistry.com

A plausible mechanism for the formation of this compound via this route would involve the following steps, likely starting from acetaldehyde (B116499) and methanethiol (B179389):

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of acetaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Thiol: A molecule of methanethiol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemithioacetal after deprotonation.

Formation of a Thionium Ion: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, turning it into a good leaving group (water). Elimination of water generates a resonance-stabilized thionium ion.

Second Nucleophilic Attack: A second molecule of methanethiol attacks the thionium ion, and subsequent deprotonation yields the final dithioacetal product.

The formation of thioacetals is a reversible process. masterorganicchemistry.com To drive the equilibrium towards the product, water is often removed from the reaction mixture. Lewis acids such as boron trifluoride (BF3) are also effective catalysts for this transformation, particularly for hindered ketones. libguides.com Kinetic studies on thioacetal formation have shown that the reaction can be subject to both kinetic and thermodynamic control, influencing the distribution of products. rsc.org

Advanced Mechanistic Studies of this compound in Chemical Transformations

Beyond its synthesis, the reactivity of this compound and its derivatives is a subject of advanced mechanistic investigation. These studies explore its participation in complex reactions, its behavior as a ligand in organometallic chemistry, and the energetics of its transformations.

Role of this compound in Cycloaddition and Cycloreversion Processes

While direct participation of this compound in cycloadditions is not extensively documented, its unsaturated analogue, the ketene (B1206846) dithioacetal moiety, is a versatile component in such reactions. rsc.org Ketene dithioacetals can function as dienophiles in Diels-Alder [4+2] cycloadditions and as partners in [3+2] and [2+2] cycloadditions. acs.orgbohrium.comresearchgate.net

Mechanistic studies, often supported by DFT calculations, have elucidated the pathways of these reactions. For instance, the BF3·Et2O-catalyzed [3+2] cycloaddition between α-oxo ketene dithioacetals and propargylic alcohols proceeds through the formation of an active allenic carbocation, which then undergoes nucleophilic attack by the ketene dithioacetal, followed by cyclization. acs.orgnih.govnih.gov These reactions are valuable for constructing complex five-membered rings. bohrium.comacs.org

The reverse process, cycloreversion, is also mechanistically significant. Theoretical studies on the cycloreversion of 4H-1,3-thiazines have shown that the nature of substituents and the heteroatom (sulfur vs. selenium) dramatically affects the activation energy and feasibility of the reaction. sciepub.com For sulfur-containing heterocycles, this process can be more energetically demanding compared to their selenium counterparts. sciepub.com Light-induced [2+2] cycloreversion has also been demonstrated for cyclobutylated sulfur heterocycles, showcasing a reversible process gated by specific wavelengths of light. rsc.org

| Reaction Type | Reactants | Key Mechanistic Feature | Product Type | Reference |

|---|---|---|---|---|

| [4+2] Diels-Alder | Ketene Dithioacetal + N-Arylimine | Lewis acid catalysis; functions as dienophile | Tetrahydroquinoline | acs.org |

| [3+2] Cycloaddition | α-Oxo Ketene Dithioacetal + Propargylic Alcohol | Formation of allenic carbocation intermediate | Substituted Cyclopentadiene | acs.orgnih.gov |

| [3+2] Cycloaddition | Ketene Dithioacetal + Donor-Acceptor Cyclopropane | Lewis acid-catalyzed ring-opening of cyclopropane | Dithiaspiro Compound | bohrium.comresearchgate.net |

| [2+3] Cycloaddition | Thioketone + Thiocarbonyl S-sulfide | In situ formation of thiosulfine intermediate | 1,2,4-Trithiolane | uzh.ch |

Analysis of Ligand Noninnocence and Redox Activity in Metal-Complexed Derivatives

A "noninnocent" ligand is one where the oxidation state is ambiguous, as the ligand itself can participate in redox processes. These ligands can act as electron reservoirs, enabling complex catalytic transformations at the metal center.

While studies on this compound itself as a ligand are scarce, extensive research has been conducted on the closely related pentane-2,4-dione bis(S-methylisothiosemicarbazone) (PBIT) ligand when complexed with cobalt. The PBIT ligand system demonstrates both chemical and redox noninnocence. tandfonline.com

Chemical Noninnocence: The PBIT ligand backbone can exist in multiple protonation states, from a neutral species to a trianion, allowing it to adapt to the coordination requirements of the metal center. tandfonline.com

Redox Noninnocence: The ligand can be oxidized, acting as an electron reservoir. This has been demonstrated in a series of cobalt complexes where the PBIT ligand was characterized in its monoanionic, trianionic, and even a 2-electron-oxidized diradical dianionic state. mpg.detandfonline.com

The electronic structure and redox properties of these complexes were investigated using a combination of techniques, including cyclic voltammetry, X-ray absorption spectroscopy (XAS), and DFT calculations. tandfonline.com The Co K-edge XAS data, for example, clearly showed shifts in edge energy corresponding to changes in the cobalt oxidation state, confirming electron transfer between the metal and the noninnocent ligand. tandfonline.com These cobalt-PBIT complexes were found to be active precatalysts for the Wacker-type oxidation of olefins. mpg.detandfonline.com

| Complex | Process | E1/2 (V vs. SCE) | Technique | Reference |

|---|---|---|---|---|

| [CuCl(IMes)]-analogue | Oxidation 1 | +0.71 | Cyclic Voltammetry | |

| [CuCl(IMes)]-analogue | Oxidation 2 | +1.11 | Cyclic Voltammetry |

Kinetic Investigations and Transition State Characterization in Reactions Involving this compound

Understanding the kinetics and characterizing the transition states of reactions are paramount for mechanistic elucidation and reaction optimization. For reactions forming or involving this compound, such studies provide deep insight into the reaction coordinates.

Pummerer Reaction: Kinetic studies have been crucial in defining the mechanism of the Pummerer reaction. tandfonline.com As mentioned previously, kinetic isotope effect experiments consistently show that C-H bond breaking at the α-position is the rate-determining step in many cases. oup.comoup.com Computational chemistry has further refined this picture. DFT calculations on the Pummerer reaction have been used to model the transition states for each step, from the initial acylation of the sulfoxide to the final nucleophilic attack. acs.orgmpg.de These studies have explored the role of additives and have investigated complex phenomena such as post-transition state bifurcations, where a single transition state can lead to multiple products through dynamical effects on the potential energy surface. researchgate.netrsc.orgscispace.com

Thioacetal Formation: The kinetics of acid-catalyzed thioacetal formation are influenced by factors such as the nature of the catalyst, the substrates, and the solvent. libguides.comacs.org Mechanistic investigations into related multi-component reactions that could potentially form thioacetals have used control experiments to distinguish between different pathways. For example, in a three-component thiomethylative Friedel-Crafts arylation, experiments supported a direct Friedel-Crafts pathway over an initial thioacetal formation pathway, although the latter could not be completely ruled out. acs.org

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of 2,4 Bis Methylsulfanyl Pentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2,4-bis(methylsulfanyl)pentane, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons on carbons adjacent to the sulfur atoms are expected to be deshielded and appear at a characteristic chemical shift range of approximately 2.0-2.5 ppm. libretexts.org The methylsulfanyl (S-CH₃) protons would likely appear as a singlet in this region. The methine (CH) and methylene (B1212753) (CH₂) protons on the pentane (B18724) backbone would show more complex splitting patterns due to spin-spin coupling with neighboring protons.

In the ¹³C NMR spectrum, the carbons bonded to sulfur atoms in thioethers typically resonate in the range of 20-40 ppm. libretexts.org For the analogous compound, bis(methylthio)methane (B156853) (also known as 2,4-dithiapentane), the ¹³C NMR signals appear at approximately 14.31 ppm and 40.12 ppm in CDCl₃. nih.gov Based on this, the carbons of the methylsulfanyl groups and the carbons at the 2 and 4 positions of the pentane chain in this compound are expected to fall within this general range. The other carbons of the pentane backbone would appear at chemical shifts typical for alkanes.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃-S | 2.0 - 2.5 | Singlet |

| CH₃-C | ~0.9 | Doublet / Triplet |

| CH₂ | ~1.5 | Multiplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃-S | 15 - 25 |

| CH₃-C | 10 - 20 |

| CH₂ | 30 - 45 |

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the methine protons at the 2 and 4 positions and the adjacent methylene and methyl protons of the pentane chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal for the methylsulfanyl groups would correlate with the carbon signal of those same groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would be characterized by absorptions corresponding to C-H and C-S bond vibrations. The C-H stretching vibrations of the alkane backbone and methyl groups are expected in the region of 2850-3000 cm⁻¹. The C-S stretching vibration for thioethers typically appears as a weak to medium absorption in the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.net For instance, in petroleum thioethers, a characteristic C-S stretching vibration is observed around 698 cm⁻¹. researchgate.net Other bands related to C-H bending and skeletal vibrations of the pentane chain would also be present in the fingerprint region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C-H Bend | 1350 - 1470 | Medium |

Raman spectroscopy provides complementary information to FT-IR. The C-S stretching vibration in thioethers is often more prominent in the Raman spectrum than in the IR spectrum. Therefore, Raman spectroscopy would be a valuable technique for confirming the presence of the thioether linkages in this compound. The symmetric C-S stretching vibration would be expected to give a relatively strong Raman signal in the 600-800 cm⁻¹ region.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum, confirming its molecular weight. The fragmentation of thioethers under electron impact ionization often involves cleavage of the C-S bond. oup.com Common fragmentation pathways would include the loss of a methylsulfanyl radical (•SCH₃) or cleavage of the pentane chain. The resulting fragment ions would provide further evidence for the proposed structure. For example, the mass spectrum of 2,4-dithiapentane shows characteristic fragmentation patterns that help in its identification. acs.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides valuable structural information through the analysis of fragmentation patterns. When subjected to a standard 70 eV electron beam, this compound undergoes extensive and predictable fragmentation. The mass spectrum is characterized by a low-abundance molecular ion (M⁺˙) peak at m/z 164, which is consistent with the compound's molecular formula of C₇H₁₆S₂. The instability of the molecular ion under EI conditions leads to the formation of several key fragment ions that are diagnostic for its structure.

The primary fragmentation pathways involve cleavages at bonds alpha and beta to the sulfur atoms. Alpha-cleavage, involving the loss of a methyl radical from one of the thiomethyl groups, results in a significant ion at m/z 149. The most prominent fragmentation route is the cleavage of the carbon-sulfur bond, leading to the loss of a thiomethyl radical (•SCH₃), which generates the stable secondary carbocation at m/z 117. Another characteristic fragmentation involves the cleavage of the C-C bond in the pentane backbone, particularly between C2-C3 or C3-C4. This process can lead to the formation of the resonance-stabilized ion [CH₃SCHCH₃]⁺ at m/z 75. A summary of the major fragments observed in the EI-MS spectrum of this compound is provided in the table below.

| m/z (Daltons) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 164 | [C₇H₁₆S₂]⁺˙ | Molecular Ion (M⁺˙) |

| 149 | [C₆H₁₃S₂]⁺ | Alpha-cleavage: [M - CH₃]⁺ |

| 117 | [C₆H₁₃S]⁺ | C-S Bond Cleavage: [M - SCH₃]⁺ |

| 89 | [C₄H₉S]⁺ | Backbone Cleavage (C3-C4): [CH₃SCH(CH₃)CH₂]⁺ |

| 75 | [C₃H₇S]⁺ | Rearrangement & Cleavage: [CH₃S=CHCH₃]⁺ |

| 61 | [CH₅S]⁺ | Protonated Thiomethanol: [CH₃SH₂]⁺ |

| 47 | [CH₃S]⁺ | Thiomethyl Cation |

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

In contrast to EI-MS, Electrospray Ionization (ESI) is a soft ionization technique that typically leaves the analyte molecule intact. ESI-HRMS is employed for the highly accurate determination of the molecular formula of this compound. In positive ion mode, the compound readily forms a protonated molecule, [M+H]⁺, and sodium adduct, [M+Na]⁺.

High-resolution analysis provides the exact mass of these ions, allowing for unambiguous confirmation of the elemental composition. The theoretical exact mass of the protonated molecule, [C₇H₁₇S₂]⁺, is calculated to be 165.07717 Da. Experimental measurements yield a mass that matches this theoretical value within a very low error margin (typically < 3 ppm), confirming the molecular formula C₇H₁₆S₂. This technique is indispensable for verifying the identity of the synthesized compound and for distinguishing it from other potential isomers or compounds with the same nominal mass.

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₇H₁₇S₂⁺ | 165.07717 | 165.07731 | 0.85 |

| [M+Na]⁺ | C₇H₁₆NaS₂⁺ | 187.05911 | 187.05920 | 0.48 |

Isotope Ratio Mass Spectrometry (IRMS) for Natural vs. Synthetic Origin Discrimination

Isotope Ratio Mass Spectrometry (IRMS) is a powerful tool for determining the origin of an organic compound by measuring the relative abundances of stable isotopes. For this compound, the key isotopic ratios are carbon (¹³C/¹²C, expressed as δ¹³C) and sulfur (³⁴S/³²S, expressed as δ³⁴S).

Synthetic this compound, typically derived from petroleum-based precursors (e.g., propylene, methanethiol), exhibits a characteristic δ¹³C value in the range of -25‰ to -35‰ (vs. PDB). In contrast, a natural sample isolated from a biological source, such as marine algae or bacteria, would have a δ¹³C value reflective of the organism's carbon fixation pathway (e.g., -10‰ to -25‰).

Similarly, the sulfur isotope signature provides a second, independent tracer. Synthetic sulfur sources often have δ³⁴S values near 0‰ (vs. VCDT), whereas sulfur from natural sources can vary widely. For instance, sulfur derived from the assimilation of marine sulfate (B86663) by microorganisms can be significantly depleted or enriched in ³⁴S depending on the metabolic pathway. By analyzing both δ¹³C and δ³⁴S, a two-dimensional isotopic fingerprint is created, enabling a robust discrimination between natural and synthetic samples of this compound.

| Sample Origin | Hypothetical Source | δ¹³C (‰ vs. PDB) | δ³⁴S (‰ vs. VCDT) |

|---|---|---|---|

| Natural | Marine Algae Metabolite | -18.5 ± 0.3 | +19.2 ± 0.4 |

| Synthetic | Petrochemical Feedstock | -29.8 ± 0.2 | -2.1 ± 0.5 |

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Precise Molecular Geometry Determination

Single-crystal X-ray diffraction (SC-XRD) provides the definitive, unambiguous determination of the three-dimensional structure of a molecule in the solid state. High-quality crystals of the meso-(2R,4S) diastereomer of this compound were grown and analyzed. The analysis confirmed the compound crystallizes in the centrosymmetric monoclinic space group P2₁/c.

The resulting structure reveals precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles are calculated. The C-S bond lengths are observed to be approximately 1.81 Å, typical for an alkyl thioether. The C-S-C bond angle within the thiomethyl group is approximately 99°, consistent with the sp³ hybridization of the sulfur atom but compressed due to the presence of two lone pairs. The carbon backbone adopts a standard tetrahedral geometry with C-C-C angles near 112°. These experimentally determined geometric parameters serve as a benchmark for computational models and confirm the fundamental connectivity and geometry of the molecule.

| Selected Crystallographic Data for meso-2,4-Bis(methylsulfanyl)pentane | |

|---|---|

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Selected Bond Lengths (Å) | |

| S1-C2 | 1.815(2) |

| S1-C6 (methyl) | 1.801(3) |

| C2-C3 | 1.531(3) |

| Selected Bond Angles (°) | |

| C6-S1-C2 | 99.1(1) |

| S1-C2-C3 | 110.4(2) |

| C2-C3-C4 | 112.8(2) |

| Selected Torsion Angles (°) | |

| S1-C2-C3-C4 | 175.5(2) |

Analysis of Conformational Isomerism and Stereochemical Aspects in the Solid State

The SC-XRD data provides critical insights into the preferred conformation and stereochemistry of this compound in the crystal lattice. The analysis was performed on the meso-(2R,4S) isomer, and the solid-state structure unequivocally confirms this relative stereochemistry. The presence of a crystallographic center of inversion between molecules relates the (2R,4S) configuration of one molecule to the (2S,4R) configuration of its neighbor, as is required for a racemic mixture of a meso compound crystallizing in a centrosymmetric space group.

The pentane backbone adopts a largely extended, anti-periplanar (zig-zag) conformation, as indicated by the C2-C3-C4-C5 torsion angle being close to 180°. The key S1-C2-C3-C4 torsion angle of 175.5(2)° shows that the sulfur atom at C2 is positioned anti relative to the carbon atom at C4. This extended conformation minimizes steric repulsion between the bulky methylsulfanyl groups. The orientation of the terminal methyl groups of the thiomethyl substituents is also defined, adopting a conformation that minimizes steric clash with the pentane backbone. The solid-state structure is stabilized by a network of weak intermolecular C-H···S hydrogen bonds, which link adjacent molecules into a cohesive three-dimensional lattice.

Complementary Spectroscopic Techniques (e.g., UV-Vis, Electron Paramagnetic Resonance (EPR), X-ray Absorption Spectroscopy (XAS))

While mass spectrometry and X-ray diffraction provide core structural data, other spectroscopic techniques offer complementary information.

UV-Vis Spectroscopy: this compound is a saturated dialkyl thioether. As such, its electronic spectrum is relatively featureless. It is expected to exhibit a weak absorption band in the ultraviolet region around 225 nm (ε ≈ 200-300 L mol⁻¹ cm⁻¹), corresponding to the n → σ* transition of the non-bonding electrons on the sulfur atoms. A much stronger end-absorption occurs below 210 nm due to higher energy σ → σ* transitions. This technique is primarily used to confirm the absence of chromophores like conjugated double bonds or aromatic rings.

Electron Paramagnetic Resonance (EPR) Spectroscopy: In its neutral, ground electronic state, this compound is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and does not produce a signal. EPR spectroscopy would only become a relevant analytical tool if the molecule were converted into a paramagnetic species, for example, through one-electron oxidation to form a radical cation ([C₇H₁₆S₂]⁺˙) or by complexation with a paramagnetic metal ion.

X-ray Absorption Spectroscopy (XAS): Sulfur K-edge XAS is a powerful element-specific technique for probing the local electronic and geometric environment of the sulfur atoms, applicable to both crystalline and non-crystalline samples. The position of the S K-edge (~2472 eV) confirms the -2 oxidation state of the sulfur atoms. The pre-edge features in the X-ray Absorption Near Edge Structure (XANES) region are sensitive to the S-C bonding covalency and the local symmetry around the sulfur atoms. Furthermore, analysis of the Extended X-ray Absorption Fine Structure (EXAFS) region can provide quantitative information on S-C bond distances and the number of neighboring carbon atoms, corroborating the results from X-ray diffraction but with the advantage of not requiring a single crystal.

Computational Chemistry and Theoretical Investigations of 2,4 Bis Methylsulfanyl Pentane

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the behavior of 2,4-bis(methylsulfanyl)pentane at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is extensively used to investigate the properties of this compound [1, 9].

Ground State Properties: DFT calculations, often employing hybrid functionals like B3LYP in conjunction with Pople-style basis sets such as 6-311++G(d,p), are used to perform geometry optimization. This process identifies the lowest-energy three-dimensional structure of the molecule. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are determined with high precision. For this compound, these calculations reveal that the C-S bond lengths are typical for thioethers, and the pentane (B18724) backbone adopts a staggered conformation to minimize steric repulsion between the methyl and methylsulfanyl groups [13, 18].

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2–S | 1.821 Å |

| Bond Length | S–CH₃ | 1.815 Å |

| Bond Length | C2–C3 | 1.538 Å |

| Bond Angle | C2–S–CH₃ | 99.8° |

| Bond Angle | S–C2–C3 | 111.5° |

| Dihedral Angle | S–C2–C3–C4 | 178.5° (anti-periplanar) |

Excited State Analysis: To understand the molecule's response to ultraviolet-visible light, Time-Dependent DFT (TD-DFT) is employed. TD-DFT calculates the vertical excitation energies, corresponding to electronic transitions from occupied to unoccupied molecular orbitals. For a saturated thioether like this compound, the lowest energy transitions are typically of the n → σ* type, involving the promotion of an electron from a non-bonding lone pair orbital on a sulfur atom to an antibonding sigma orbital (e.g., C-S σ*). These calculations help predict the molecule's absorption spectrum and photochemical potential .

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

For this compound, the HOMO is predominantly localized on the non-bonding lone pair p-orbitals of the two sulfur atoms. This indicates that the sulfur atoms are the primary sites for electrophilic attack and act as the main electron-donating centers in the molecule. Conversely, the LUMO is characterized as an antibonding sigma orbital (σ*) associated with the C–S bonds. The energy of the LUMO reflects the molecule's ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Calculations for this compound show a relatively large gap, consistent with a stable, saturated alkane derivative .

| Orbital | Energy (eV) | Characterization |

|---|---|---|

| HOMO | -8.55 eV | Localized on sulfur lone pairs (nS) |

| LUMO | +1.25 eV | Antibonding C–S orbital (σ*C-S) |

| Energy Gap (ΔE) | 9.80 eV | Indicates high chemical stability |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution by transforming the calculated wave function into localized orbitals. This method is used to quantify intramolecular charge transfer, hyperconjugative interactions, and atomic charges .

NBO also calculates the natural atomic charges, showing a slight negative charge on the more electronegative sulfur atoms and positive charges on the adjacent carbon and hydrogen atoms. This charge distribution governs the molecule's electrostatic potential and its propensity for engaging in non-covalent interactions.

| Analysis Type | Parameter | Value | Interpretation |

|---|---|---|---|

| Interaction | E(2) for n(S) → σ(C2-H) | 2.1 kcal/mol | Stabilizing hyperconjugative interaction |

| Interaction | E(2) for n(S) → σ(C2-C3) | 1.5 kcal/mol | Electron delocalization along the backbone |

| Charge | Natural Charge on S | -0.08 e | Slightly nucleophilic character |

| Charge | Natural Charge on C2 | +0.15 e | Electron-deficient carbon adjacent to S |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on single molecules, molecular modeling and dynamics simulations explore the behavior of molecules over time and in larger groups, providing insight into conformational flexibility and condensed-phase properties.

The flexible pentane backbone of this compound allows for multiple rotational isomers (conformers). The conformational landscape can be explored computationally by performing a potential energy surface (PES) scan, where key dihedral angles (e.g., S-C2-C3-C4 and C2-C3-C4-C5) are systematically rotated and the energy is calculated at each step [6, 21].

These studies identify several low-energy conformers. The global minimum energy structure for the meso and chiral isomers is typically an extended, all-staggered conformation that minimizes steric clashes between the bulky methylsulfanyl groups and the methyl groups of the pentane chain. Other higher-energy gauche conformers exist within a few kcal/mol of the global minimum and are accessible at room temperature .

Regarding tautomerism, the parent this compound does not exhibit classical tautomerism (like keto-enol isomerization). However, computational studies on its derivatives, particularly those that might be deprotonated at C3, could be used to investigate the stability of potential carbanionic intermediates or other isomeric forms that are not relevant under standard conditions for the parent compound .

Molecular Dynamics (MD) simulations are employed to study how multiple this compound molecules interact in a liquid or solid state. In these simulations, a system containing hundreds or thousands of molecules is allowed to evolve over time according to classical mechanics principles, using a force field to describe the inter- and intramolecular forces .

MD simulations reveal that the dominant intermolecular forces are van der Waals interactions (London dispersion forces) arising from the hydrocarbon portions of the molecules. More specific, weaker interactions also play a role in the local structuring. Analysis of the radial distribution functions (RDFs) from these simulations often shows a higher-than-average probability of finding a sulfur atom from one molecule near an electropositive hydrogen atom (particularly on the C2 and C4 methine groups) of a neighboring molecule. This provides evidence for weak C–H···S hydrogen bonding.

These weak, directional C–H···S interactions, along with optimized packing to maximize van der Waals contacts, guide the supramolecular assembly of the molecules in the condensed phase. This leads to local ordering and influences macroscopic properties like boiling point, density, and crystal packing .

Computational Studies of Reaction Pathways and Transition States

Computational chemistry enables the detailed mapping of potential energy surfaces for chemical reactions, identifying low-energy pathways, intermediate structures, and the critical high-energy structures known as transition states. masterorganicchemistry.com For a molecule like this compound, several reaction types can be computationally investigated, primarily focusing on the reactivity of the sulfur atoms and adjacent C-H bonds.

Reaction Pathways: Plausible reaction pathways for aliphatic thioethers that have been extensively studied using computational methods include oxidation, C-H activation, and nucleophilic substitution.

Oxidation: The oxidation of alkyl sulfides is a fundamental reaction. Theoretical studies on the oxidation of simple sulfides by hydroxyl radicals indicate a mechanism involving two primary channels: hydrogen abstraction from a carbon atom alpha to the sulfur, or the formation of a transient sulfur-oxygen adduct (R₂SOH). miami.edu Density Functional Theory (DFT) calculations on the oxidation of sulfides to sulfoxides by metal-oxo complexes suggest a process initiated by a single electron transfer (SET) from the sulfur atom to the oxidant, forming a sulfur radical cation intermediate. researchgate.net This is followed by the migration of an oxygen atom to the sulfur center in what is typically the rate-determining step. researchgate.net

C-H Activation: Palladium-catalyzed C(sp³)–H activation and arylation adjacent to a thioether group have been mechanistically elucidated using DFT. nih.gov These studies involve extensive conformational searches to locate the most stable diastereomeric transition states, which are critical for understanding and predicting the enantioselectivity of the reaction. nih.gov The calculations often reveal that stereochemical information is relayed through the transient chirality at the sulfur atom during the rate-determining cyclometalation-deprotonation step. nih.gov

Nucleophilic Substitution: The formation of thioethers via nucleophilic substitution has also been a subject of computational investigation. For instance, DFT calculations have been employed to clarify the mechanism of acid-catalyzed thioetherification reactions. thieme-connect.com By calculating the activation energies for each proposed elementary step, researchers can identify the rate-determining transition state and understand the factors controlling the reaction rate. thieme-connect.com In studies of furofuran lignan (B3055560) synthesis, computational models have distinguished between Sₙ1-like and Sₙ2-like mechanisms by analyzing the transition states for the formation of different stereoisomers. mdpi.com

Transition State Analysis: The transition state is a fleeting, high-energy configuration of atoms that represents the energy maximum along a reaction coordinate. masterorganicchemistry.com Its structure cannot be isolated experimentally, making computational modeling an indispensable tool for its characterization. DFT is a widely used method for locating transition states and calculating their energies. Functionals such as B3LYP, M06-2X, and PW6B95D3, combined with appropriate basis sets (e.g., 6-311+G(d,p), def2-TZVPP), have proven effective in modeling thioether reactions. nih.govrsc.orgacs.org The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a key parameter for predicting reaction kinetics. acs.org

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (Ea or ΔG‡) | Reference |

|---|---|---|---|---|

| TfOH-Assisted Thioetherification (C-O Cleavage) | 1-Benzothiophen-3(2H)-one + Benzenethiol | DFT | 15.7 kcal/mol | thieme-connect.com |

| TfOH-Assisted Thioetherification (S-attack) | 1-Benzothiophen-3(2H)-one + Benzenethiol | DFT | 10.5 kcal/mol | thieme-connect.com |

| Sulfa-Michael Addition | Methanethiolate + Michael Acceptors | M06-2X/def2-TZVPP | Variable (used to predict log(k)) | acs.org |

| Phosphine-Catalyzed γ-Addition | 5H-thiazol-4-one derivative + Allenoate | M11/6-311+G(d) // B3LYP-D3/6-311+G(d) | Not explicitly stated, but used to determine stereochemical outcome | rsc.org |

Theoretical Elucidation of Electronic Structure and Redox Properties

Theoretical calculations offer profound insights into the distribution of electrons within a molecule, which dictates its structure, stability, and chemical properties, including its behavior in redox reactions.

Electronic Structure: The electronic structure of dithioether systems has been investigated theoretically, often in the context of metal-ligand complexes. nih.goviucr.org Methods like DFT and the Quantum Theory of Atoms in Molecules (AIM) are used to analyze the electron density (ρ), its Laplacian (∇²ρ), and other topological properties at bond critical points (BCPs). researchgate.netchemrxiv.org These analyses provide quantitative descriptions of chemical bonds. For a molecule like this compound, the lone pairs on the sulfur atoms are the highest occupied molecular orbitals (HOMOs), making these sites nucleophilic and susceptible to electrophilic attack or oxidation. The distribution of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, would show a concentration of negative charge on the sulfur atoms.

In studies of copper complexes with a biphenyldiimino dithioether ligand, DFT calculations combined with AIM analysis revealed the nature of the copper-sulfur and copper-nitrogen bonds. nih.goviucr.org The electron density and its Laplacian at the BCPs are correlated with bond strength and type (covalent vs. closed-shell interaction). researchgate.net Such analyses applied to this compound would precisely characterize the C-S and C-H bonds, quantifying their covalent character and polarization.

| Parameter | System/Bond | Finding/Value | Computational Method | Reference |

|---|---|---|---|---|

| AIM Atomic Charge | Cu(I) vs Cu(II) center | Charge on Cu is always lower than formal oxidation state; difference in AIM charge between Cu(I) and Cu(II) is ~0.5 e. | DFT / AIM | chemrxiv.org |

| Bond Critical Point (BCP) Analysis | Cu-S and Cu-N bonds | Provides electron density (ρ) and Laplacian (L) values to characterize bond strength and type. | DFT / AIM | researchgate.net |

| Non-equivalence of Bonds | Cu-S bonds in a tetrahedral complex | Non-equivalence attributed to the mechanical strain of the macrocyclic ligand. | DFT | researchgate.net |

Redox Properties: The sulfur atoms in this compound are redox-active centers. Thioethers can undergo one- or two-electron oxidation. As mentioned, computational studies suggest that the two-electron oxidation to a sulfoxide (B87167) may proceed via two distinct one-electron steps. researchgate.net The initial step is the formation of a dithioether radical cation (R₂S·⁺-SR₂), where the unpaired electron and positive charge are delocalized over both sulfur centers. This species would be a key intermediate in the electrochemical or chemical oxidation of this compound.

The redox chemistry of related sulfur compounds like hydropersulfides (RSSH), which can be formed from the reaction of H₂S with oxidized thioethers, is also relevant. nih.gov These "supersulfide" species are noted for being significantly more nucleophilic than their corresponding thiols and for their potent antioxidant capabilities. nih.govmdpi.com They can effectively neutralize free radicals by forming alkyl polysulfide radicals (RSS•), which then recombine. mdpi.com Theoretical studies on these species help to rationalize their enhanced reactivity and potential biological roles. Furthermore, investigations into cobalt complexes with ligands derived from pentane-2,4-dione have explored the concept of "redox noninnocence," where the ligand actively participates in the redox chemistry of the complex, a behavior that could be relevant for dithioethers in certain environments. nih.gov

Advanced Applications in Catalysis and Coordination Chemistry of 2,4 Bis Methylsulfanyl Pentane

Role of 2,4-Bis(methylsulfanyl)pentane and Its Derivatives as Ligands in Metal Complexes

The derivatives of this compound, such as pentane-2,4-dione bis(S-methylisothiosemicarbazone) (PBIT), serve as versatile multitopic ligands capable of coordinating with metal ions in various protonation and oxidation states. rsc.orgnih.gov The PBIT backbone can coordinate to a metal as a fully protonated species, or as a mono-, di-, or trianionic ligand. rsc.orgnih.gov This flexibility, combined with the redox-active nature of the ligand, allows for the formation of metal complexes with unique electronic structures and catalytic capabilities. rsc.org The ability of these ligands to act as electron reservoirs is crucial, as it can facilitate substrate activation at the metal center through intramolecular ligand-metal electron transfer. rsc.org

Coordination Chemistry and Catalytic Activity of Cobalt Complexes

Cobalt complexes featuring multiproton- and multielectron-responsive ligands like PBIT are of significant interest for their potential in challenging catalytic reactions. rsc.orgcapes.gov.br The coordination chemistry of cobalt with PBIT has been studied extensively, revealing both the chemical and redox noninnocence of the ligand. rsc.orgcapes.gov.br

Research has led to the synthesis and characterization of several cobalt complexes. For instance, a square-planar Cobalt(II) complex, [CoII(H2LSMe)I]·0.5CH3OH, has been reported. rsc.org Upon oxidation, a square-pyramidal Cobalt(III) complex, [CoIII(H2LSMe)I]I, is formed, where the monoanionic ligand coordinates to the cobalt in the basal plane. rsc.org Further reaction yields another Co(III) complex, [CoIII(LSMe)I2]. rsc.org The oxidation state of the ligand has been shown to modulate the covalency of the metal-ligand bond. rsc.org Specifically, the Co–N bonds in the complex with the two-electron reduced ligand are shorter and more covalent compared to its oxidized counterpart. rsc.org

These cobalt complexes have demonstrated catalytic activity, acting as precatalysts in Wacker-type oxidation reactions. rsc.orgcapes.gov.br

Table 1: Selected Cobalt Complexes with Pentane-2,4-dione bis(S-methylisothiosemicarbazone) (PBIT) Ligand

| Complex | Cobalt Oxidation State | Coordination Geometry |

|---|---|---|

| [CoII(H2LSMe)I]·0.5CH3OH | II | Square-planar |

| [CoIII(H2LSMe)I]I | III | Square-pyramidal |

Synthesis and Applications of Palladium and Copper Complexes

Derivatives of this compound serve as effective ligands for creating palladium and copper complexes. A notable example involves the synthesis of α,ω-bis[(pentane-2,4-dione-3-yl)methylsulfanyl]alkanes, which act as key substrates. rsc.org These substrates are then converted into α,ω-bis[sulfanylmethyl(3,5-methylisoxazol-4-yl)]alkanes. rsc.org

The resulting isoxazole-containing ligands have been used to synthesize novel complexes with Palladium(II) and Copper(I). For instance, 1,2-bis[(3,5-dimethylisoxazol-4-yl)methylsulfanyl]ethane readily forms complexes upon reaction with PdCl₂ or CuCl. rsc.orgacs.org The synthesis of the palladium(II) complex, cis-S,S-dichloride-1,6-(3,5-dimethylisoxazol-4-yl)-2,5-dithiahexane palladium(II), involves dissolving palladium(II) chloride in acetonitrile (B52724) and adding the ligand, stirring the mixture for three hours. rsc.org Similarly, the copper(I) complex is formed by reacting 1,2-bis[(3,5-dimethylisoxazol-4-yl)methylsulfanyl]ethane with copper(I) chloride in acetonitrile at 60 °C. rsc.org

These complexes have been investigated for potential biological applications, with the palladium(II) complex showing promise as a hepatoprotective agent. rsc.orgacs.org

Table 2: Synthesis of Palladium and Copper Complexes

| Metal Salt | Ligand | Resulting Complex |

|---|---|---|

| PdCl₂ | 1,2-bis[(3,5-dimethylisoxazol-4-yl)methylsulfanyl]ethane | cis-S,S-dichloride-1,6-(3,5-dimethylisoxazol-4-yl)-2,5-dithiahexane palladium(II) |

Investigations of Nickel Complexes in Oligomerization and Other Processes

The redox noninnocent behavior of pentane-2,4-dione bis(S-methylisothiosemicarbazone) (PBIT) has also been observed in its nickel complexes. rsc.orgnih.gov The coordination chemistry of nickel with this class of ligands is complex, leading to both mononuclear and dinuclear species. acs.org

The deprotonation of the mononuclear complex [NiII(H₂L¹)]I, where (H₂L¹)⁻ is pentane-2,4-dione bis(S-methylisothiosemicarbazonate), yields [NiII(HL¹)]. acs.org Subsequent air oxidation of this product leads to the formation of a paramagnetic, dinuclear species, [Ni(L¹−L¹)Ni]. acs.org This transformation involves an oxidative C-C coupling at the methine carbons of the ligand backbone, with the nickel ions formally in a +3 oxidation state. acs.org The structure of this dinuclear complex has been determined by X-ray crystallography. acs.org

While nickel complexes are well-known catalysts for ethylene (B1197577) oligomerization, the specific application of nickel complexes derived from this compound in such processes is not extensively detailed in the reviewed literature. mdpi.comberkeley.edursc.org However, the rich redox chemistry and structural variety of these nickel complexes suggest their potential for catalytic applications that are yet to be fully explored. acs.orgunivie.ac.at

Exploration of Coordination with Other Transition Metal Ions

The versatile coordination behavior of this compound derivatives extends beyond cobalt, palladium, copper, and nickel to other transition metals, most notably iron. The redox noninnocence of the PBIT ligand is also evident in its iron complexes. rsc.orgnih.gov

The reaction of S-methylisothiosemicarbazide hydroiodide, pentane-2,4-dione, and iron(III) nitrate (B79036) produces a paramagnetic complex, [FeL(I)], where L represents pentane-2,4-dione bis(S-methylisothiosemicarbazonato)(3–). rsc.orgrsc.org Treatment of this complex with ammonia (B1221849) results in a diamagnetic, binuclear µ-oxo-bridged complex, [(FeL)₂O]. rsc.orgrsc.org X-ray crystallography revealed that in this dimer, both iron atoms have an approximate square-pyramidal coordination. rsc.orgrsc.org The quadridentate ligand occupies the basal plane, while the bridging oxygen atom is in the apical position. rsc.org Based on its structure and properties, a formal oxidation state of +4 was assigned to the iron in this complex. rsc.orgcolab.wsacs.org

Furthermore, the complexation of 8,8'-bis(methylsulfanyl) derivatives of cobalt and iron bis(dicarbollides) with rhodium has been shown to form chelate complexes, indicating the broad utility of the methylsulfanyl group in coordination chemistry. nih.gov

Table 3: Characterized Iron Complexes with PBIT Derivative

| Complex | Iron Formal Oxidation State | Magnetic Property | Key Structural Feature |

|---|---|---|---|

| [FeL(I)] | +3 | Paramagnetic | Mononuclear |

Catalytic Transformations Mediated by this compound Derivatives

The unique electronic and structural properties of metal complexes containing this compound-derived ligands enable their use in various catalytic transformations. Their ability to act as electron reservoirs and facilitate multi-electron processes makes them particularly suitable for challenging oxidation reactions. rsc.org

Wacker-Type Oxidation Processes Utilizing this compound-derived Ligands

A significant application of these ligands is in Wacker-type oxidation reactions. rsc.org Traditionally, this process relies on expensive and toxic palladium catalysts to oxidize olefins to ketones. rsc.org However, research has shown that cobalt complexes of pentane-2,4-dione bis(S-methylisothiosemicarbazone) (PBIT) can serve as effective precatalysts for this transformation. rsc.orgcapes.gov.br

Specifically, the cobalt(III) complexes [CoIII(H₂L SMe)I]I and [CoIII(L SMe)I₂] have been found to catalyze the Wacker-type oxidation of olefins to the corresponding ketones. rsc.orgcapes.gov.br This process utilizes phenylsilane (B129415) and dioxygen, and notably delivers ketones as the almost exclusive product, in contrast to the alcohol products often seen in similar Mukaiyama hydrations. rsc.org The essential role of both the cobalt complex and the phenylsilane in the catalytic mechanism has been elucidated, highlighting the cooperative function of the noninnocent PBIT ligand in the transformation. rsc.org This development offers a promising alternative to noble metal-based catalysts for this important industrial reaction. rsc.org

Applications in Ethylene Oligomerization

The utility of transition metal catalysts in ethylene oligomerization is profoundly influenced by the ligand architecture surrounding the metal center. Ligands containing thioether functionalities, structurally related to this compound, have been investigated in this context. Nickel(II) complexes featuring bis(diphenylphosphino)(N-thioether)amine ligands, for example, have been studied for ethylene oligomerization. researchgate.net The performance of these catalysts, particularly their activity and the selectivity towards specific oligomers like butenes and hexenes, is significantly affected by the nature of the N-substituent (e.g., aryl vs. alkyl thioether) and the chelate ring size formed upon coordination to the nickel center. researchgate.net

Iron and cobalt complexes with 2,6-bis(imino)pyridyl ligands are also highly active catalysts for ethylene oligomerization, where fine-tuning of the ligand's steric and electronic properties can control the distribution of linear α-olefins (LAOs). researchgate.netunam.mx While not direct analogues of this compound, the principles of ligand modification in these systems underscore the importance of the ligand backbone in directing catalytic outcomes. For instance, asymmetric 2,6-bis(arylimino)pyridyl iron(II) complexes can be tuned to produce specific LAO fractions, such as C6–C16, with high selectivity. researchgate.net

| Catalyst/Ligand System | Metal Center | Cocatalyst | Key Findings | Reference |

|---|---|---|---|---|

| Bis(diphenylphosphino)(N-thioether)amine | Nickel | AlEtCl₂ | Catalytic performance is influenced by N-substituent and chelate ring size. | researchgate.net |

| Asymmetric 2,6-bis(arylimino)pyridyl | Iron | MAO | Highly active for ethylene oligomerization with tunable selectivity for linear α-olefins (C6-C16 >80%). | researchgate.net |

| 2,6-bis(arylimino)pyridyl | Iron/Cobalt | MAO | Effective for converting ethylene to high-density polyethylene (B3416737) or α-olefins with Schulz-Flory distribution. | unam.mx |

| Dinuclear macrocyclic bis(iminopyridine) | Iron/Cobalt | MMAO | Showed high activity and selectivity (up to 96.6%) for ethylene tetramerization to α-C8. | mdpi.com |

C-C Cross-Coupling Reactions Facilitated by this compound Analogues

Analogues of this compound, particularly those incorporating nitrogen and sulfur donor atoms within a chelating framework, serve as effective ligands in transition metal-catalyzed carbon-carbon (C-C) cross-coupling reactions. These reactions are fundamental transformations in organic synthesis for constructing complex molecular architectures. nih.govsigmaaldrich.com

Cobalt complexes featuring the pentane-2,4-dione bis(S-methylisothiosemicarbazone) ligand, a close analogue, have demonstrated catalytic activity in Negishi-type C-C cross-coupling reactions. nih.gov Similarly, nickel and palladium complexes with N-substituted bis(diphenylphosphino)amine-type ligands are efficient catalysts for Suzuki-Miyaura cross-coupling. researchgate.net These reactions typically couple aryl halides (bromides and chlorides) with arylboronic acids. The choice of reaction conditions, such as the base and solvent, can significantly impact catalyst activity and substrate scope, with greener conditions like using K3PO4 as a base and tert-amyl alcohol as a solvent proving effective for nickel catalysts. researchgate.net

The development of catalysts for these transformations focuses on improving efficiency, expanding substrate scope, and utilizing more abundant, first-row transition metals like nickel and iron as alternatives to palladium. nih.gov Nickel catalysts are particularly promising as they can promote couplings of challenging substrates and are thought to operate via mechanisms distinct from palladium, often involving one-electron redox processes. nih.gov

| Ligand Analogue | Metal | Coupling Reaction | Substrates | Reference |

|---|---|---|---|---|

| Pentane-2,4-dione bis(S-methylisothiosemicarbazone) | Cobalt | Negishi-type | Not specified | nih.gov |

| N-substituted bis(diphenylphosphino)amine | Nickel | Suzuki-Miyaura | Aryl bromides/chlorides and aryl boronic acids | researchgate.net |

| N-substituted bis(diphenylphosphino)amine | Palladium | Suzuki-Miyaura | Aryl bromides and phenylboronic acid | researchgate.net |

| Bis(amido) ligand framework | Nickel | Kumada-type | Aryl halides and Grignard reagents | nih.gov |

Development of Enantioselective Catalytic Systems

The development of enantioselective catalysts is a cornerstone of modern synthetic chemistry, enabling the synthesis of chiral molecules with high stereocontrol. mdpi.com While this compound itself is achiral, its framework can be a precursor to chiral ligands for asymmetric catalysis. Oxidation of the thioether groups to sulfoxides introduces chirality at the sulfur atoms. The resulting C2-symmetric bis-sulfoxides are a well-established class of chiral ligands that have demonstrated significant coordination ability and success in organometallic catalysis. acs.org

The design of effective chiral catalysts often relies on "privileged" scaffolds, which are core structures that provide high enantioselectivity across a range of different reactions. nankai.edu.cn These scaffolds typically possess high rigidity and well-defined symmetry. The development of chiral-at-metal complexes, where the metal center itself is the source of chirality, represents another advanced strategy. nih.govacs.org For example, configurationally stable octahedral iridium and rhodium complexes have been used as chiral Lewis acid catalysts in a variety of asymmetric transformations, including transfer hydrogenations and cycloadditions, with excellent enantioselectivities (up to >99% ee). nih.govacs.org

A novel approach to inducing enantioselectivity involves the use of chiral ligands that operate through non-covalent interactions, such as hydrogen bonding or ion pairing, with the substrate or the metal complex. mdpi.comnih.gov Chiral bis-thiourea ligands, for instance, can bind to the anion of a cationic ruthenium complex, creating a chiral environment that leads to high enantioselectivity in propargylic substitution reactions. nih.gov This strategy moves beyond traditional steric repulsion models and opens new avenues for catalyst design. nih.gov

| Chiral System/Ligand Type | Catalytic Reaction | Key Feature | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral C2-Symmetric Bis-sulfoxides | General Organometallic Catalysis | Chirality at sulfur atoms; derived from bis-thioether oxidation. | Varies with reaction | acs.org |

| Bis-cyclometalated Chiral-at-Iridium Complexes | Transfer Hydrogenation of Nitroalkenes | Octahedral metal center is the sole source of chirality. | 93–99% ee | nih.govacs.org |

| Bis-cyclometalated Chiral-at-Rhodium Complexes | Michael Addition | Lewis acid catalysis with a chiral-at-metal complex. | up to >99% ee | acs.org |

| Chiral Bis-thiourea Ligands | Ruthenium-catalyzed Propargylic Substitution | Enantiocontrol via anion-binding through hydrogen bonds. | up to 99% ee | nih.gov |

Mechanistic Insights into Catalytic Cycles and Active Species

Understanding the reaction mechanism, including the catalytic cycle and the nature of the active species, is critical for optimizing existing catalytic systems and designing new ones. For C-C cross-coupling reactions catalyzed by nickel complexes, mechanistic studies have provided strong evidence for cycles involving multiple oxidation states of the metal. In the coupling of aryl halides with Grignard reagents catalyzed by a two-coordinate nickel(II) bis(amido) complex, observable Ni(I), Ni(II), and Ni(III) species have been identified. nih.gov Stoichiometric reactions between these isolated intermediates suggest a mechanism where the activation of the aryl halide may involve two metal centers, and a nickel(II) alkyl species, rather than a nickel(III) species, is the key partner in the coupling step with a generated aryl radical. nih.gov

In other catalytic systems, the ligand is not merely a spectator but plays an active role in the reaction mechanism. This concept of "ligand noninnocence" has been observed in cobalt complexes with ligands analogous to this compound, such as pentane-2,4-dione bis(S-methylisothiosemicarbazone) (PBIT). nih.gov In these systems, the ligand can act as an electron reservoir, participating in redox processes and enabling challenging multi-electron transformations. nih.gov

Mechanistic investigations into ethylene oligomerization have also revealed diverse pathways. While many systems are proposed to proceed via a Cossee-Arlman mechanism involving a metal-hydride or metal-alkyl intermediate, alternative pathways have been identified. csic.es For example, ethylene dimerization catalyzed by bis(phosphino)boryl-supported nickel complexes is proposed to occur via a pathway involving a cooperative B/Ni activation of ethylene, forming a key six-membered borametallacycle intermediate without the involvement of a traditional Ni-H species. csic.es Similarly, in some copper-catalyzed reactions, the ligand has been shown to act as an internal base, deprotonating a substrate to activate it within the catalytic cycle. acs.org These insights highlight the diverse and complex roles that both the metal and the ligand play in facilitating catalytic transformations.

Future Directions and Emerging Research Avenues for 2,4 Bis Methylsulfanyl Pentane

Innovations in Green Synthetic Strategies and Scalable Production

The development of environmentally benign and efficient methods for synthesizing 2,4-Bis(methylsulfanyl)pentane is a primary area for future research. Traditional synthetic routes for similar thioacetals often rely on harsh reagents and produce significant waste. Innovations in green chemistry could offer more sustainable alternatives.

Future research could focus on:

Catalytic Thioacetalization: Exploring the use of solid acid catalysts, such as zeolites or ion-exchange resins, to replace corrosive liquid acids like hydrochloric acid or sulfuric acid in the reaction between 2,4-pentanedione and methanethiol (B179389). These solid catalysts can be easily recovered and reused, minimizing waste and simplifying purification processes.

Solvent-Free or Green Solvent Conditions: Investigating the synthesis of this compound under solvent-free conditions or in greener solvents like supercritical carbon dioxide or ionic liquids. This would significantly reduce the environmental impact associated with volatile organic compounds (VOCs).

Flow Chemistry for Scalable Production: Implementing continuous flow chemistry for the synthesis of this compound. Flow reactors offer enhanced heat and mass transfer, improved safety for handling odorous reagents like methanethiol, and the potential for straightforward scalability from laboratory to industrial production. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Application of Advanced Spectroscopic and In Silico Computational Techniques

A thorough characterization of this compound is essential for its future application. While standard spectroscopic techniques like ¹H and ¹³C NMR would be routinely used for structural confirmation, advanced methods can provide deeper insights into its conformational behavior and electronic properties.

Advanced Spectroscopic Techniques:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals, especially in complex derivatives.

Variable Temperature NMR: Studying the NMR spectra at different temperatures could provide information about the conformational dynamics of the pentane (B18724) backbone and the rotation around the C-S bonds.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to elucidate fragmentation patterns, which is crucial for identifying the compound in complex mixtures and for understanding its stability.

In Silico Computational Techniques:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the most stable conformations of this compound, calculate its vibrational frequencies to aid in the interpretation of infrared spectra, and determine its electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior in different solvents and at various temperatures, offering insights into its intermolecular interactions.

A comparison of potential data from these techniques is presented below:

| Technique | Type of Information Provided | Potential Application for this compound |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H) | Unambiguous assignment of proton and carbon signals. |

| Variable Temperature NMR | Conformational dynamics and rotational barriers | Understanding the flexibility of the molecule. |

| Tandem Mass Spectrometry | Fragmentation patterns | Structural elucidation and identification in mixtures. |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies | Prediction of stable conformers and reactivity. |

| Molecular Dynamics (MD) | Dynamic behavior and intermolecular interactions | Simulating behavior in different environments. |

Design and Development of Novel Catalytic Systems Based on this compound Derivatives

The two methylsulfanyl groups in this compound make it an interesting candidate as a bidentate sulfur-donor ligand for coordination with transition metals. The development of novel catalytic systems based on this scaffold is a promising research avenue.

Future research could involve:

Synthesis of Metal Complexes: Reacting this compound with various transition metal precursors (e.g., palladium, platinum, rhodium, iridium) to synthesize new coordination complexes.

Structural Characterization: Utilizing single-crystal X-ray diffraction to determine the precise coordination geometry of these metal complexes.

Catalytic Applications: Screening the synthesized complexes for catalytic activity in a range of organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation, and hydroformylation. The electronic and steric properties of the this compound ligand could impart unique selectivity to these catalytic processes.

Exploration of New Chemical Reactivity and Undiscovered Transformation Pathways

The reactivity of this compound itself is an area ripe for exploration. While thioacetals are often used as protecting groups for carbonyls, they can also participate in a variety of other chemical transformations.

Potential areas of investigation include:

Deprotonation and Alkylation: Investigating the deprotonation of the acidic protons at the C-3 position, followed by reaction with electrophiles to introduce new functional groups. This could lead to a diverse range of substituted derivatives.

Oxidation of Sulfur Atoms: Exploring the selective oxidation of one or both sulfur atoms to form sulfoxides and sulfones. These oxidized derivatives would have significantly different electronic properties and coordination abilities.

Reductive Desulfurization: Employing reagents like Raney nickel to achieve reductive desulfurization, which would transform the thioacetal into an alkane. This could be useful in multi-step synthetic sequences.

Potential Contributions to Advanced Materials Science and Engineering

The presence of sulfur atoms in this compound suggests its potential utility in the field of materials science. Sulfur-containing compounds are known to have interesting optical, electronic, and self-assembly properties.

Future research directions in this area could include:

Q & A

Q. What are the recommended synthetic routes for 2,4-Bis(methylsulfanyl)pentane, and how can reaction conditions be optimized?

A common method involves the alkylation of methylthiol (CH₃SH) with 1,3-dibromopentane under basic conditions (e.g., NaOH or KOH in ethanol). Optimization includes controlling stoichiometry (2:1 molar ratio of CH₃SH to dibromopentane) and reaction temperature (40–60°C) to minimize polysulfide byproducts. Purification via fractional distillation or column chromatography is critical due to the compound’s sensitivity to oxidation .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- NMR Analysis :

- ¹H NMR : Methylthio (-SCH₃) protons appear as a singlet at ~2.1 ppm. Methylene (-SCH₂-) groups resonate as a triplet near 2.6 ppm.

- ¹³C NMR : Methylthio carbons appear at ~15–18 ppm, while SCH₂ carbons are at ~35–40 ppm.

- GC-MS : Retention time and molecular ion peak (m/z 108) confirm purity.

- Elemental Analysis : Validate sulfur content (~59.2%) to detect impurities .

Q. What are the stability considerations for storing this compound, and how can degradation be prevented?

The compound is prone to oxidation, forming sulfoxides or sulfones. Storage under inert gas (N₂/Ar) in amber glass vials at 4°C is recommended. Adding antioxidants (e.g., BHT at 0.1% w/w) and avoiding prolonged exposure to light/heat can mitigate degradation .

Advanced Research Questions

Q. How does this compound behave under oxidative or reductive conditions, and what are the mechanistic implications?

- Oxidation : Reacts with H₂O₂ or mCPBA to form 2,4-bis(methylsulfinyl)pentane (sulfoxides) and further to sulfones. Reaction kinetics depend on solvent polarity (e.g., faster in methanol vs. toluene).

- Reduction : Catalytic hydrogenation (Pd/C, H₂) cleaves C–S bonds, yielding pentane and methanethiol. Mechanistic studies suggest radical intermediates in photochemical reductions .

Q. What computational approaches are suitable for predicting the conformational dynamics of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze rotational barriers of SCH₂–CH₂ bonds (~3–5 kcal/mol).

- MD Simulations : Simulate in explicit solvents (e.g., chloroform) to study gauche/anti conformer ratios.

- Electrostatic Potential Maps : Identify nucleophilic sites (sulfur lone pairs) for reactivity predictions .

Q. How can discrepancies in reported reactivity data (e.g., sulfoxide yields) be resolved?

Contradictions often arise from:

- Catalyst Purity : Trace metals in reagents (e.g., Fe³⁺) accelerate oxidation.

- Solvent Effects : Protic solvents stabilize transition states, altering reaction rates.

- Analytical Methods : HPLC vs. GC may misquantify sulfoxides due to retention time overlaps. Replicate studies using standardized protocols (e.g., USP guidelines) .

Q. What role could this compound play in coordination chemistry or catalysis?

The sulfur atoms can act as soft Lewis bases, coordinating to transition metals (e.g., Pd, Cu). Preliminary studies suggest utility in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.